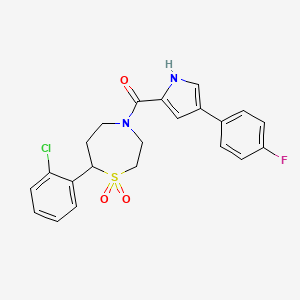

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Descripción

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a structurally complex small molecule featuring a 1,4-thiazepane ring sulfonated at the 1-position, substituted with a 2-chlorophenyl group at the 7-position, and linked via a methanone bridge to a 4-(4-fluorophenyl)-1H-pyrrole moiety. The presence of halogenated aryl groups (Cl, F) and heterocyclic systems aligns with pharmacophores commonly associated with metabolic stability and target binding .

Propiedades

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN2O3S/c23-19-4-2-1-3-18(19)21-9-10-26(11-12-30(21,28)29)22(27)20-13-16(14-25-20)15-5-7-17(24)8-6-15/h1-8,13-14,21,25H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGVFMRECDXMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic organic molecule notable for its complex structure and potential biological applications. It belongs to the class of thiazepane derivatives, which are recognized for their diverse pharmacological effects, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 371.82 g/mol. Its structure features a thiazepane ring, a dioxido group, and a pyrrole moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 371.82 g/mol |

| Structural Features | Thiazepane ring, dioxido group, pyrrole moiety |

The biological activity of this compound is likely linked to its structural features that interact with specific biological targets. The thiazepane ring may facilitate binding to receptors or enzymes involved in various biochemical pathways. Potential mechanisms include:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation: Interaction with neurotransmitter receptors could influence neurochemical pathways.

Structure-Activity Relationship (SAR)

SAR analysis indicates that modifications to the substituents on the thiazepane and pyrrole rings can significantly alter biological activity. For instance:

- Chlorophenyl Group: Enhances lipophilicity and may improve membrane permeability.

- Fluorophenyl Group: Potentially increases binding affinity to biological targets due to electronic effects.

Biological Activity

Several studies have reported on the biological activities associated with compounds structurally similar to (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone:

- Antimicrobial Activity: Thiazepane derivatives have shown promising results against various bacterial strains.

- Anticancer Effects: Some derivatives have demonstrated cytotoxicity against cancer cell lines through apoptosis induction.

- Neuroprotective Properties: Similar compounds have been investigated for their ability to protect neurons from oxidative stress and inflammation.

Case Studies

Recent studies have highlighted the potential of thiazepane derivatives in treating neurodegenerative diseases:

- Study on Neuroinflammation: A derivative similar to our compound exhibited significant inhibition of pro-inflammatory cytokines in microglial cells, suggesting a neuroprotective mechanism .

In Silico Studies

Computational modeling has been utilized to predict the biological profiles of this compound. These studies suggest that the compound could interact with multiple targets within the body, enhancing its therapeutic potential.

Aplicaciones Científicas De Investigación

Structural Characteristics

This compound features:

- A thiazepane ring , known for its diverse biological activities.

- A dioxido group , which may enhance reactivity and interaction with biological targets.

- Halogenated phenyl groups that can influence lipophilicity and biological activity.

Pharmacological Potential

Research indicates that thiazepane derivatives, including this compound, exhibit various pharmacological effects. Notable applications include:

1. Antimicrobial Activity

- Thiazepane derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is associated with increased effectiveness against resistant strains. Studies have demonstrated that modifications to the thiazepane structure can enhance antibacterial potency.

2. Anticancer Properties

- In vitro studies have revealed that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. Mechanisms of action include apoptosis induction and cell cycle arrest at specific phases. The incorporation of halogenated groups may enhance binding affinity to cancerous cells, making this compound a candidate for further anticancer drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that:

- Substituents on the phenyl rings can significantly alter the compound's potency against different pathogens or cancer cells.

- The dioxido group may enhance electron density, affecting interactions with biological macromolecules.

Case Studies

Several studies have investigated compounds similar to (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazepane derivatives, including this compound. Results indicated that modifications to the chlorophenyl group significantly enhanced antimicrobial activity against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Activity

Research featured in Cancer Research demonstrated that thiazepane derivatives induced apoptosis in multiple cancer cell lines, including breast and lung cancers. The study highlighted the role of the dioxido group in enhancing the cytotoxic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several bioactive molecules documented in the literature:

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone (): Key Differences: Replaces the 2-chlorophenyl group with 2-fluorophenyl and incorporates a cyclopropane ring fused to the 4-fluorophenyl-pyrrole. Fluorine’s electron-withdrawing effects may alter binding kinetics compared to chlorine .

1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone (): Key Differences: Substitutes the thiazepane-pyrrole system with a pyrazolone-thiophene scaffold. Implications: The pyrazolone core is associated with antibacterial and antitumor activity, suggesting divergent therapeutic applications compared to the target compound’s putative kinase modulation .

Triazole derivatives with halogenated phenyls ():

- Key Differences : Feature triazole-thioether linkages instead of a thiazepane-pyrrole system.

- Implications : Triazoles often enhance metabolic stability, but the thiazepane’s sulfone group in the target compound may improve aqueous solubility .

Functional Comparisons

- Heterocyclic Systems : The pyrrole-thiazepane scaffold may confer unique conformational flexibility, contrasting with the rigid pyrazolone or triazole systems in analogues .

Data Tables

Research Findings

- Structural-Activity Relationships (SAR) : Halogen placement (e.g., 2-Cl vs. 2-F) significantly impacts binding affinity in kinase targets, as seen in analogues with fluorophenyl groups .

- Therapeutic Potential: Compounds with sulfonated heterocycles (e.g., thiazepane-1,1-dioxide) show promise in modulating oxidative stress pathways, akin to ferroptosis inducers (FINs) highlighted in .

- Synthetic Challenges: The target compound’s methanone bridge and sulfone group may require specialized coupling agents, as demonstrated in triazole syntheses () .

Discussion of Structural and Functional Implications

The target compound’s dual halogenation (Cl, F) and hybrid heterocyclic system position it uniquely among its analogues. Its 2-chlorophenyl group likely enhances hydrophobic interactions in target binding pockets, while the 4-fluorophenyl-pyrrole may contribute to π-π stacking with aromatic residues in enzymes or receptors . However, the absence of a cyclopropane or triazole moiety (as in and ) suggests divergent pharmacokinetic profiles, necessitating further studies on bioavailability and toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiazepane rings are often constructed through cyclization of chloro-substituted precursors with amines under reflux in polar aprotic solvents (e.g., DMF). Pyrrole moieties are typically synthesized via Paal-Knorr condensation. Optimization involves adjusting solvent polarity, temperature (e.g., 80–100°C), and catalysts (e.g., Pd for cross-coupling). Purity is confirmed using HPLC (C18 columns, acetonitrile/water gradients) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodology : Use a combination of:

- X-ray crystallography (monoclinic system, space group P21/c) for absolute configuration .

- NMR (¹H/¹³C) to confirm substituent positions, with DMSO-d₆ as solvent.

- FT-IR to identify functional groups (e.g., sulfone C=O stretch at ~1300 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular weight validation .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

- Methodology :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy.

- logP : Determine via shake-flask method or computational tools (e.g., ChemAxon). The 2-chlorophenyl and 4-fluorophenyl groups increase hydrophobicity (predicted logP >3) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate electronic properties and target interactions?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (electron-deficient pyrrole and sulfone groups enhance reactivity) .

- Docking : Use AutoDock Vina to model interactions with GABAₐ receptors (common for thiazepane derivatives). The 4-fluorophenyl group may engage in π-π stacking with Phe residues .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. lack of efficacy)?

- Methodology :

- Dose-response assays : Re-evaluate MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines).

- Metabolic stability : Assess liver microsome degradation to rule out rapid inactivation .

- Structural analogs : Compare with derivatives (e.g., replacing 2-chlorophenyl with 2,6-dichlorophenyl) to identify pharmacophore requirements .

Q. How is crystallographic data refined to resolve disorder in the thiazepane ring?

- Methodology :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion .

- Refinement : Apply SHELXTL with restraints for bond lengths/angles. Disorder is modeled over two sites with occupancy ratios (e.g., 70:30) .

- Validation : Check R-factor convergence (<0.05) and residual electron density (<0.5 eÅ⁻³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.